2-Isopropyl-1H-indene
Description
2-Isopropyl-1H-indene (CAS 57653-14-2) is an indene derivative featuring a bicyclic aromatic hydrocarbon structure with an isopropyl substituent at the 2-position of the indene ring. Indene derivatives are characterized by their fused benzene and cyclopentene rings, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C12H14 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-propan-2-yl-1H-indene |
InChI |
InChI=1S/C12H14/c1-9(2)12-7-10-5-3-4-6-11(10)8-12/h3-7,9H,8H2,1-2H3 |
InChI Key |
NIZLMLNEWVSBGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Isopropyl-1H-indene with structurally related indene derivatives, highlighting key differences in substituents, molecular formulas, and CAS numbers:
Key Differences and Implications
Substituent Effects :
- This compound ’s isopropyl group provides steric hindrance, which may slow down electrophilic substitution reactions compared to less bulky derivatives like 2,3-dihydro-4,7-dimethyl-1H-indene .
- The phenyl and dimethylpropylidene groups in 62747-72-2 create a rigid, planar structure, favoring applications in materials science (e.g., liquid crystals) .
Electronic Properties: The amino group in 13396-94-6 increases electron density at the indene ring, making it more nucleophilic. This contrasts with the electron-donating isopropyl group in this compound, which has a weaker electronic effect .
Ring Saturation: Compounds like 5-(2-Aminopropyl)-2,3-dihydro-1H-indene and 2,3-dihydro-4,7-dimethyl-1H-indene feature saturated bicyclic rings, reducing aromaticity but improving thermal stability compared to fully unsaturated derivatives .
Applications: this compound’s hydrophobicity makes it a candidate for non-polar solvents or polymer precursors. In contrast, the polar 13396-94-6 may serve as a pharmaceutical intermediate (e.g., structural analogs are noted in ) .
Research Findings and Trends
- Synthetic Utility : Indene derivatives with branched alkyl groups (e.g., isopropyl) are often intermediates in asymmetric catalysis, leveraging their steric profiles to control stereoselectivity .
- Thermal Stability : Saturated derivatives like 2,3-dihydro-4,7-dimethyl-1H-indene exhibit higher thermal stability, as evidenced by their use in high-temperature industrial processes .
- Biological Activity: Amino-substituted indenes (e.g., 13396-94-6) are explored for CNS-targeting drugs due to their structural similarity to amphetamines .
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